25-Azacholesterol 25-Azacholesterol 25-Azacholesterol belongs to the class of organic compounds known as 25-azasteroids and derivatives. These are azasteroids where the carbon atom at position 25 is replaced by a nitrogen atom. Thus, 25-azacholesterol is considered to be a sterol lipid molecule. 25-Azacholesterol is considered to be a practically insoluble (in water) and relatively neutral molecule. 25-Azacholesterol has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, 25-azacholesterol is primarily located in the membrane (predicted from logP) and cytoplasm.
Brand Name: Vulcanchem
CAS No.: 1973-61-1
VCID: VC21230365
InChI: InChI=1S/C26H45NO/c1-18(7-6-16-27(4)5)22-10-11-23-21-9-8-19-17-20(28)12-14-25(19,2)24(21)13-15-26(22,23)3/h8,18,20-24,28H,6-7,9-17H2,1-5H3/t18-,20+,21+,22-,23+,24+,25+,26-/m1/s1
SMILES: CC(CCCN(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Molecular Formula: C26H45NO
Molecular Weight: 387.6 g/mol

25-Azacholesterol

CAS No.: 1973-61-1

Cat. No.: VC21230365

Molecular Formula: C26H45NO

Molecular Weight: 387.6 g/mol

* For research use only. Not for human or veterinary use.

25-Azacholesterol - 1973-61-1

Specification

Description 25-Azacholesterol belongs to the class of organic compounds known as 25-azasteroids and derivatives. These are azasteroids where the carbon atom at position 25 is replaced by a nitrogen atom. Thus, 25-azacholesterol is considered to be a sterol lipid molecule. 25-Azacholesterol is considered to be a practically insoluble (in water) and relatively neutral molecule. 25-Azacholesterol has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, 25-azacholesterol is primarily located in the membrane (predicted from logP) and cytoplasm.
CAS No. 1973-61-1
Molecular Formula C26H45NO
Molecular Weight 387.6 g/mol
IUPAC Name (3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-(dimethylamino)pentan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Standard InChI InChI=1S/C26H45NO/c1-18(7-6-16-27(4)5)22-10-11-23-21-9-8-19-17-20(28)12-14-25(19,2)24(21)13-15-26(22,23)3/h8,18,20-24,28H,6-7,9-17H2,1-5H3/t18-,20+,21+,22-,23+,24+,25+,26-/m1/s1
Standard InChI Key RZPPEFJMRVRCDD-XSLNCIIRSA-N
Isomeric SMILES C[C@H](CCCN(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C
SMILES CC(CCCN(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Canonical SMILES CC(CCCN(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

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